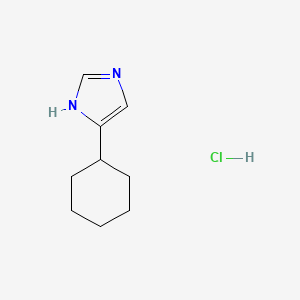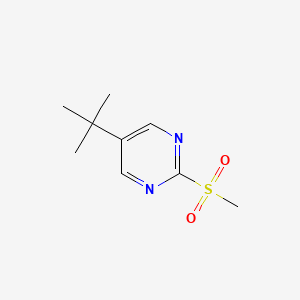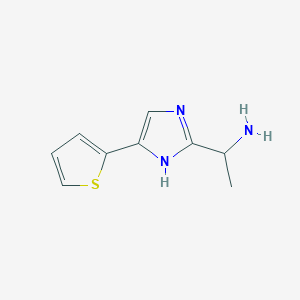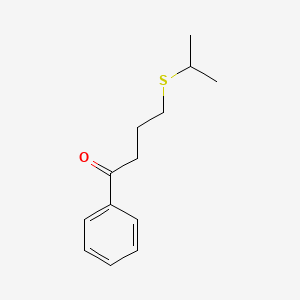
4-(Isopropylthio)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropylthio)-1-phenylbutan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group attached to a butanone backbone, with an isopropylthio substituent at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylthio)-1-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-phenylbutan-2-one with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another approach involves the use of a Grignard reagent. In this method, 4-phenylbutan-2-one is reacted with isopropylmagnesium bromide, followed by the addition of sulfur to introduce the thio group. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isopropylthio)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiolates or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Alkyl halides, thiolates, amines, aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Isopropylthio)-1-phenylbutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological targets, aiding in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(Isopropylthio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutan-2-one: Lacks the isopropylthio group, making it less reactive in certain substitution reactions.
4-(Methylthio)-1-phenylbutan-1-one: Similar structure but with a methylthio group instead of an isopropylthio group, leading to different steric and electronic effects.
4-(Ethylthio)-1-phenylbutan-1-one: Contains an ethylthio group, which may result in different reactivity and biological activity compared to the isopropylthio derivative.
Uniqueness
4-(Isopropylthio)-1-phenylbutan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-phenyl-4-propan-2-ylsulfanylbutan-1-one |
InChI |
InChI=1S/C13H18OS/c1-11(2)15-10-6-9-13(14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clave InChI |
GDTMZGYBRNUFBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SCCCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
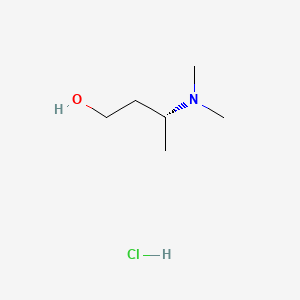
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
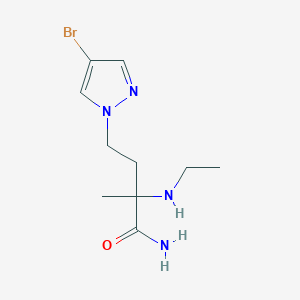
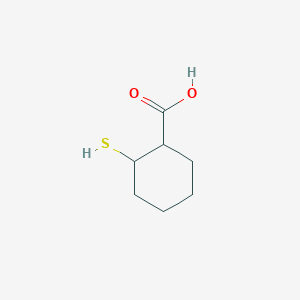
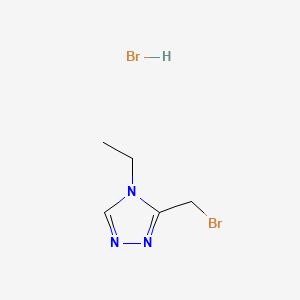
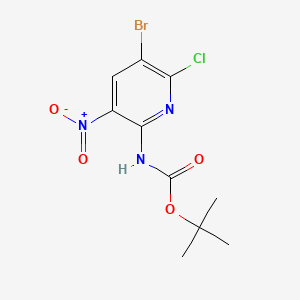
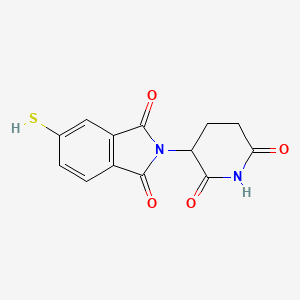
amine dihydrochloride](/img/structure/B15302997.png)
![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
